molecular formula C21H23NO4 B2926360 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-isopropyloxime CAS No. 338749-29-4

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-isopropyloxime

Cat. No.: B2926360
CAS No.: 338749-29-4
M. Wt: 353.418
InChI Key: YMUCSXOQPKCMEH-QURGRASLSA-N
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Description

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-isopropyloxime features a cyclopropane ring fused to a 1,3-benzodioxole moiety and a 4-methoxyphenyl group. The O-isopropyloxime functional group (–N–O–CH(CH₃)₂) is attached to the ketone, enhancing its stability and modulating its biological interactions . This structure is significant in agrochemical and pharmaceutical research due to the synergistic effects of the benzodioxole (electron-rich aromatic system) and methoxyphenyl (electron-donating substituent) groups, which influence electronic properties and binding affinities.

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-propan-2-yloxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)26-22-21(14-4-7-16(23-3)8-5-14)18-11-17(18)15-6-9-19-20(10-15)25-12-24-19/h4-10,13,17-18H,11-12H2,1-3H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUCSXOQPKCMEH-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON=C(C1CC1C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/N=C(/C1CC1C2=CC3=C(C=C2)OCO3)\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-isopropyloxime is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H23NO4
  • Molecular Weight : 401.45 g/mol
  • CAS Number : 338749-26-1
  • Boiling Point : 547.7 ± 60.0 °C (predicted)
  • Density : 1.24 ± 0.1 g/cm³ (predicted)

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives similar to 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In vitro studies revealed that certain derivatives showed strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease states .

3. Anticancer Properties

Preliminary studies suggest that compounds related to this structure may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

The mechanisms through which 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone exerts its biological effects include:

  • Interaction with Biological Targets : Docking studies have shown that this compound can interact with specific amino acids in target proteins, influencing their activity and stability.
  • Binding Affinity : Fluorescence measurements indicate significant binding interactions with bovine serum albumin (BSA), suggesting a potential for bioavailability in therapeutic applications .

Case Studies and Research Findings

StudyFindings
Study on Antibacterial ActivityDemonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weak to moderate against other strains .
Enzyme Inhibition StudyShowed strong AChE inhibition with IC50 values comparable to standard inhibitors; effective urease inhibition noted .
Anticancer EvaluationInduced apoptosis in cultured cancer cells; further studies required for in vivo validation .

Comparison with Similar Compounds

Substituent Effects on the Oxime Group

The O-isopropyloxime variant can be compared to its O-(4-methoxybenzyl)oxime analog (). Key differences include:

Property O-Isopropyloxime O-(4-Methoxybenzyl)oxime
Substituent Size Compact (isopropyl) Bulky (methoxybenzyl)
Lipophilicity (logP) Moderate (~3.2, estimated) Higher (~4.0, estimated due to aromaticity)
Synthetic Accessibility Easier (isopropyl halides readily available) Requires methoxybenzyl protection steps

The bulky O-(4-methoxybenzyl) group may hinder membrane permeability but could improve target selectivity in biological systems. In contrast, the O-isopropyl group balances lipophilicity and steric effects, making it preferable for systemic applications .

Aromatic Ring Modifications

lists analogs with chlorophenyl substitutions, such as (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. Comparisons highlight:

Compound Aromatic Substituents Electronic Effects Biological Activity (Hypothesized)
Target Compound 4-Methoxyphenyl, benzodioxole Electron-donating (↑ solubility) Fungicidal, insecticidal
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)... 2,4-Dichlorophenyl Electron-withdrawing (↑ stability) Enhanced pesticidal activity

However, methoxy groups improve solubility, which is critical for formulation efficacy .

Core Structure Variations

The furan derivative in -allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-2-phenylfuran, shares the 4-methoxyphenyl group but replaces the cyclopropane-benzodioxole core with a brominated furan. Key contrasts include:

Feature Target Compound Furan Derivative
Core Reactivity Stable (cyclopropane strain) Reactive (allyl/bromo groups)
Crystal Packing Likely planar (benzodioxole) Bulky substituents disrupt packing
Synthetic Route Cyclopropanation required Halogenation/allylation steps

The furan derivative’s bromine and allyl groups make it more reactive, suitable for further functionalization, whereas the target compound’s rigid core favors pre-organized binding to biological targets .

Crystallographic and Computational Tools

The crystal structure of the furan derivative () was resolved using SHELX , while tools like Mercury CSD () enable visualization of packing patterns. The target compound’s benzodioxole moiety may adopt a planar conformation, similar to the methoxyphenyl group in ’s structure, facilitating π-π stacking in crystal lattices .

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